![molecular formula C22H26N4O5 B2568278 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1005303-51-4](/img/structure/B2568278.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including two ethoxy groups, a pyrimidine ring, and an acetamide group. The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the ethoxy and acetamide groups would significantly influence the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of the pyrimidine ring and the ethoxy and acetamide groups in this compound would likely confer specific properties .Applications De Recherche Scientifique
Synthesis and Antitumor Activities
The compound of interest is structurally related to various pyrimidinone and pyrazole derivatives that have been studied for their potential biological activities. Xiong Jing (2011) synthesized specific derivatives of pyrimidinone and found that these compounds exhibited selective anti-tumor activities. The antitumor activities of these compounds were influenced by their R-configuration, suggesting a potential for designing specific drug molecules based on structural modifications (Xiong Jing, 2011).
Synthesis and Antimicrobial Activity
A. Hossan et al. (2012) developed a series of pyrimidinones and oxazinones as antimicrobial agents. The compounds were synthesized using citrazinic acid and exhibited significant antibacterial and antifungal activities. The study suggests that similar structural compounds, including those structurally related to the queried compound, might also possess antimicrobial properties, which could be explored for potential medical applications (A. Hossan et al., 2012).
Anti-Inflammatory and Analgesic Activities
A. Abu‐Hashem et al. (2020) synthesized compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. The synthesized compounds inhibited cyclooxygenase selectively and showed promising analgesic and anti-inflammatory effects, indicating the potential of structurally similar compounds, like the one , in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Herbicidal Activity
Daoxin Wu et al. (2011) synthesized a novel series of phenoxyacetamide derivatives, which exhibited notable herbicidal activities against dicotyledonous weeds. The study underscores the potential of such compounds in agricultural applications, and similar structural analogs could be explored for enhanced herbicidal effects (Daoxin Wu et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-5-14-12-23-20-18(19(14)31-7-3)21(28)26(22(29)25(20)4)13-17(27)24-15-8-10-16(11-9-15)30-6-2/h8-12H,5-7,13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOFGOGTAFSXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B2568196.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)
![6-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2568199.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2568201.png)
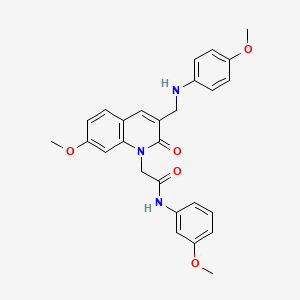

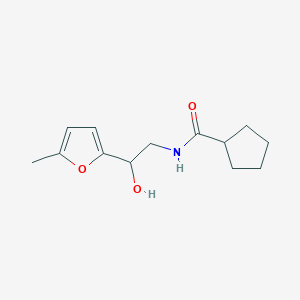
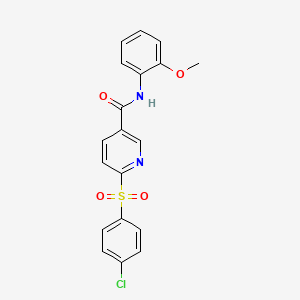
![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)
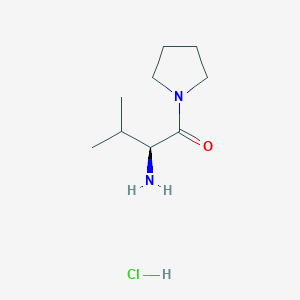
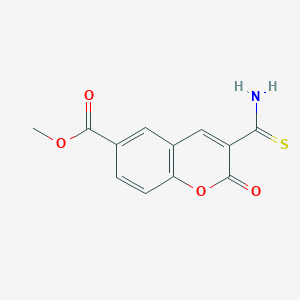
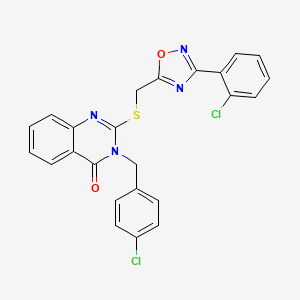
![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)